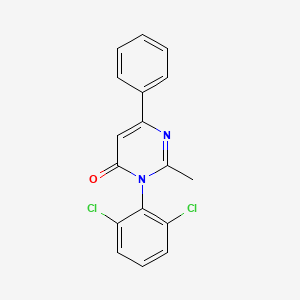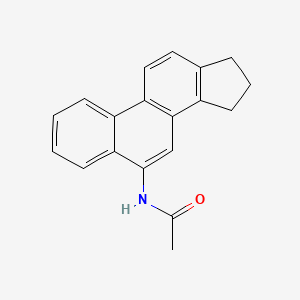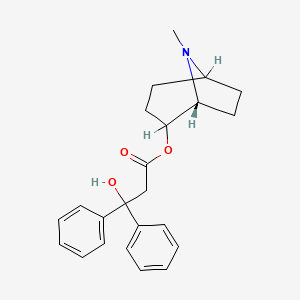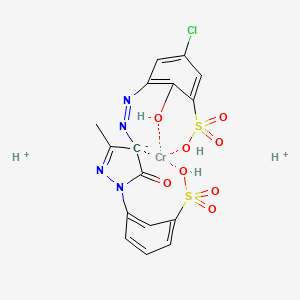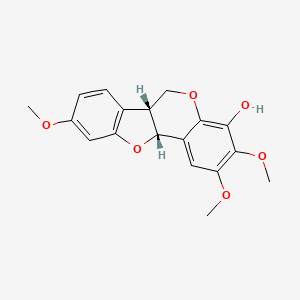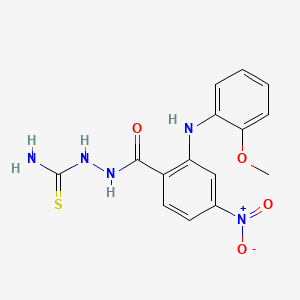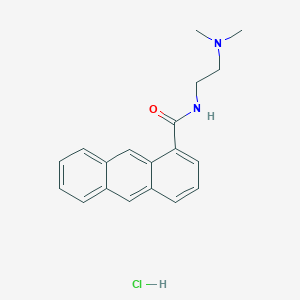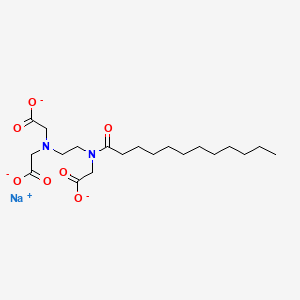
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a biphenyl group, an ethoxy group, and a triazolo ring fused to a phthalazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Formation of the Triazolo Ring: The triazolo ring can be formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Formation of the Phthalazine Core: The phthalazine core can be synthesized through a condensation reaction between a phthalic anhydride and a hydrazine derivative.
Final Assembly: The final compound is obtained by combining the biphenyl group, the triazolo ring, and the phthalazine core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolophthalazines with various functional groups.
Applications De Recherche Scientifique
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Biphenylyl)-6-(1-pyrrolidinyl)-1,2,4-triazolo(3,4-a)phthalazine
- 3-(4-Biphenylyl)-6-methoxy-1,2,4-triazolo(3,4-a)phthalazine
- 3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)pyrimidine
Uniqueness
3-(4-Biphenylyl)-6-ethoxy-1,2,4-triazolo(3,4-a)phthalazine stands out due to its specific combination of functional groups and structural features. The presence of the ethoxy group, in particular, imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
87540-42-9 |
|---|---|
Formule moléculaire |
C23H18N4O |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
6-ethoxy-3-(4-phenylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C23H18N4O/c1-2-28-23-20-11-7-6-10-19(20)22-25-24-21(27(22)26-23)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |
Clé InChI |
CWNHFDKOGOTMSQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


